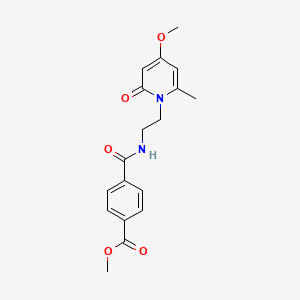
methyl 4-((2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-((2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C18H20N2O5 and its molecular weight is 344.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photopolymerization
One area of application involves photopolymerization processes. Alkoxyamine compounds bearing chromophore groups, similar in structure to the chemical , have been proposed as photoiniters. These compounds decompose under UV irradiation to generate radicals, facilitating nitroxide-mediated photopolymerization (NMP). This process is significant for developing materials with tailored properties for industrial and biomedical applications (Guillaneuf et al., 2010).
Anti-juvenile Hormone Agents
Research into novel anti-juvenile hormone (anti-JH) agents has led to the development of compounds that induce precocious metamorphosis in insect larvae. These agents are crucial for pest management strategies and understanding hormone regulation in insects. Compounds such as ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate have shown effectiveness in inducing JH-deficiency symptoms, which are counteracted by JH agonists (Ishiguro et al., 2003).
Scaffold for Highly Functionalized Compounds
The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the use of similar chemical structures as scaffolds for creating highly functionalized compounds. These scaffolds are pivotal in medicinal chemistry for developing new drugs and understanding biological mechanisms (Ruano et al., 2005).
Computational Studies on NLO Properties
Derivatives of similar compounds have been explored for their nonlinear optical (NLO) properties using computational methods. The research aims to identify materials with potential applications in optical technologies, such as lasers and photonic devices. Such studies highlight the importance of structural modification in enhancing the material's NLO properties (Kiven et al., 2023).
Properties
IUPAC Name |
methyl 4-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12-10-15(24-2)11-16(21)20(12)9-8-19-17(22)13-4-6-14(7-5-13)18(23)25-3/h4-7,10-11H,8-9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSOFJKZGUTWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=C(C=C2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


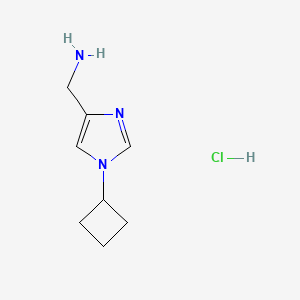
![2-(m-tolyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2595044.png)
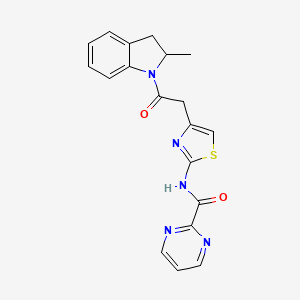
![2-Amino-6-azaspiro[3.4]octan-5-one hydrochloride](/img/structure/B2595047.png)
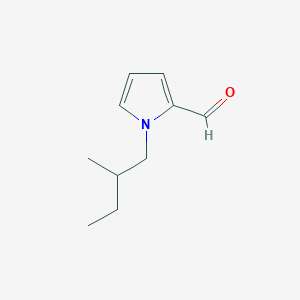
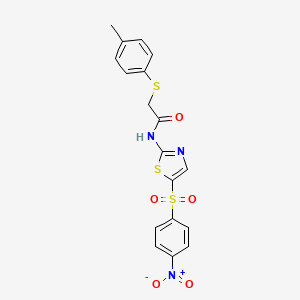
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2595050.png)
![2-[1-[[4-(Trifluoromethoxy)phenyl]methyl]azetidin-3-yl]triazole](/img/structure/B2595051.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide](/img/structure/B2595055.png)
![2-Chloro-N-[1-(2-methoxyacetyl)-2,3-dihydroindol-4-yl]acetamide](/img/structure/B2595056.png)
![Ethyl 2-{2-[(3-nitrophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate](/img/structure/B2595059.png)
